Mecoprop-2-ethylhexyl ester
Description
Overview of Phenoxy Acid Herbicides and Ester Formulations in Agricultural Science
Phenoxy acid herbicides are a class of synthetic organic compounds that have been instrumental in modern agriculture since their development in the 1940s. genewatch.org They are systemic herbicides primarily used for the post-emergence control of broadleaf weeds in monocotyledonous crops like cereals and grasses, as well as in turf and non-agricultural areas. genewatch.orgservice.gov.ukencyclopedia.pub This selectivity allows for the removal of undesirable weeds without harming the desired crops. unl.edu The foundational compounds in this family include 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), with mecoprop (B166265) being a significant derivative. service.gov.uk
The active form of these herbicides is the acid itself. encyclopedia.pub However, for practical application, they are often converted into different formulations, such as salts, amines, or esters. encyclopedia.pub The choice of formulation significantly affects the herbicide's physicochemical properties, its method of application, and its efficacy. encyclopedia.pub
Ester formulations, such as Mecoprop-2-ethylhexyl ester, are created by reacting the phenoxy acid with an alcohol. research-solution.comasacim.org.ar These formulations possess distinct characteristics:
Solubility: Unlike the water-soluble salt and amine forms, esters are lipophilic (fat-soluble) and soluble in oils and organic solvents. encyclopedia.pubontosight.ai This property allows them to be formulated as emulsifiable concentrates which, when mixed with water, form a stable oil-in-water emulsion that appears milky. research-solution.comasacim.org.ar
Plant Penetration: The lipophilic nature of esters enhances their ability to penetrate the waxy cuticle of plant leaves, leading to more rapid and effective absorption compared to amine or salt formulations. encyclopedia.pubasacim.org.arcymitquimica.com
Rainfastness: Their insolubility in water and rapid absorption make ester formulations more resistant to being washed off by rain following application. encyclopedia.pub
Over time, the types of esters used have evolved. Early formulations included short-chain alkyl esters like methyl, ethyl, and isopropyl esters, which were found to be highly volatile. encyclopedia.pubtrb.org This volatility could lead to vapor drift and damage to nearby, non-target crops. Consequently, production has shifted towards low-volatile esters, such as the 2-ethylhexyl ester, to mitigate this issue. asacim.org.arca.gov
Interactive Table: Comparison of Phenoxy Herbicide Formulations Click on the headers to sort the data.
| Feature | Acid Form | Salt/Amine Form | Ester Form |
| Active Principle | Yes | Dissociates to acid anion in water | Hydrolyzes to active acid in plant |
| Water Solubility | Low | High | Insoluble |
| Plant Uptake | Slow | Moderate | Rapid |
| Rainfastness | Poor | Poor to Moderate | Good |
| Volatility | Low | Low | Varies (Low to High) |
| Primary Use | Base for formulations | Water-based sprays | Emulsifiable concentrates |
Elucidation of this compound's Role as a Pro-herbicide in Plant Biology
This compound functions as a pro-herbicide, meaning the ester molecule itself is not biologically active. Its role is to act as a delivery vehicle, facilitating entry into the target plant where it is then converted into the active herbicidal compound. encyclopedia.pubresearch-solution.com
The process begins with the application of the herbicide to the weed's foliage. The lipophilic (oil-loving) nature of the 2-ethylhexyl ester formulation allows it to effectively penetrate the plant's waxy outer layer, the cuticle. cymitquimica.com Once inside the plant tissues, the ester bond is broken through hydrolysis, a chemical reaction with water, which releases the active herbicidal molecule: mecoprop acid. encyclopedia.pubresearch-solution.com
It is important to note that mecoprop exists as two stereoisomers (molecules that are mirror images of each other). Only the (R)-(+)-enantiomer, known as Mecoprop-P (B95672) (MCPP-p), possesses this herbicidal activity. wikipedia.orgmt.gov Therefore, Mecoprop-P-2-ethylhexyl ester is the specific formulation that delivers the herbicidally active isomer. cymitquimica.com
Historical Trajectories and Current Research Relevance of Mecoprop-Derived Compounds in Environmental Chemistry
The history of mecoprop is intertwined with the broader development of phenoxy herbicides, which were first discovered in the 1940s and commercially used after World War II. unl.edu Mecoprop itself was identified as a herbicide in 1953 and introduced commercially in 1956. service.gov.uk It became widely used in agriculture, horticulture, and for domestic lawn care to control broad-leaved weeds in cereals, grasslands, and turf. service.gov.ukwikipedia.org
A significant development in the history of mecoprop was the recognition of its stereoisomerism. The original mecoprop was a racemic mixture, containing both the active (R)-enantiomer and an inactive (S)-enantiomer in equal parts. researchgate.net To create a more efficient product and reduce the unnecessary release of the inactive isomer into the environment, Mecoprop-P, containing only the active (R)-enantiomer, was introduced commercially in 1987. service.gov.ukwikipedia.org
The environmental fate of mecoprop and its derivatives, including this compound, is a subject of ongoing research in environmental chemistry. Due to its use, there is a potential for soil and water contamination. ontosight.ai Studies show that the compound can persist in the environment for several months. ontosight.ai Biodegradation is the primary route of its elimination from soil and water. who.int The degradation of mecoprop in soil leads to the formation of metabolites such as 4-chloro-2-methylphenol (B52076). who.int
Mecoprop is considered relatively mobile and has been detected in groundwater and landfill leachate, making it an indicator compound for pollution monitoring from municipal solid waste sites. service.gov.uk Research continues to focus on its attenuation processes in the subsurface, including sorption and biodegradation rates, to better assess environmental risks. service.gov.uk The use of this chemical in areas with permeable soils and shallow water tables may lead to groundwater contamination. epa.gov
Interactive Table: Chemical Properties of Mecoprop-P-2-ethylhexyl Ester Click on the headers to sort the data.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₇ClO₃ | cymitquimica.comnih.gov |
| Molecular Weight | 326.9 g/mol | nih.gov |
| CAS Number | 861229-15-4 | nih.gov |
| Appearance | Colorless to yellowish liquid | ontosight.ai |
| Water Solubility | Low | ontosight.ai |
| Synonyms | 2-ethylhexyl (R)-2-(2-methyl-4-chlorophenoxy)propionate | ontosight.aicymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-5-7-8-15(6-2)12-21-18(20)14(4)22-17-10-9-16(19)11-13(17)3/h9-11,14-15H,5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKQOOQEPXMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992016 | |
| Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71526-69-7 | |
| Record name | Mecoprop 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71526-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl 2-(4-chloro-2-methylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 2-(4-chloro-2-methylphenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Fate and Transport Dynamics of Mecoprop 2 Ethylhexyl Ester
Hydrolytic Transformation Pathways of Mecoprop (B166265) Esters
The primary chemical reaction that initiates the breakdown of phenoxy acid esters like Mecoprop-2-ethylhexyl ester in aquatic environments is hydrolysis. nih.gov This process leads to the formation of the corresponding acid form, in this case, Mecoprop acid. nih.gov
Kinetics and Mechanisms of Ester Hydrolysis to Mecoprop Acid in Aqueous and Soil Phases
In soil, this compound rapidly hydrolyzes to Mecoprop acid. fao.org Studies have shown that in both sandy loam and clay loam soils, the ester levels decrease significantly within 48 hours, with a corresponding increase in Mecoprop acid. fao.org The half-life for this hydrolysis can range from 4.5 to 16.6 hours, influenced by soil type and moisture content. fao.org The reaction is generally faster in sandy loam soil with lower moisture content. fao.org The hydrolysis process in soil appears to follow a two-phase model, with an initial rapid phase followed by a slower degradation rate. fao.org
In aqueous solutions, the hydrolysis of phenoxy acid esters is a key degradation pathway. nih.gov The rate of this reaction is influenced by the chemical structure of the herbicide, as well as the pH and temperature of the water. nih.gov
Influence of Environmental Parameters on Hydrolysis Rates (e.g., pH, Temperature)
Environmental factors, particularly pH and temperature, play a crucial role in the hydrolysis rate of Mecoprop esters. Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline water conditions. nih.gov For the related compound, MCPA-2-ethylhexyl ester, hydrolysis is not observed in a pH range of 5 to 7, but its half-life is less than 117 hours at a pH of 9. nih.gov Another similar ester, 2,4-D-2-ethylhexyl ester, demonstrates half-lives of 99.7 days at pH 5, 48.3 days at pH 7, and 52.2 days at pH 9 at a temperature of 25°C. nih.gov While specific data for this compound was not found in the provided search results, the behavior of these structurally similar compounds suggests a strong dependence of its hydrolysis on pH and temperature.
Interactive Data Table: Hydrolysis Half-life (DT50) of Structurally Similar Phenoxy Acid Esters
| Compound | pH | Temperature (°C) | DT50 |
| MCPA-2-ethylhexyl ester | 5-7 | Not Specified | No hydrolysis |
| MCPA-2-ethylhexyl ester | 9 | Not Specified | < 117 hours |
| 2,4-D-2-ethylhexyl ester | 5 | 25 | 99.7 days |
| 2,4-D-2-ethylhexyl ester | 7 | 25 | 48.3 days |
| 2,4-D-2-ethylhexyl ester | 9 | 25 | 52.2 days |
Biodegradation Processes in Environmental Compartments
Following hydrolysis to Mecoprop acid, biodegradation becomes a significant pathway for its further breakdown in the environment. service.gov.uk
Aerobic Degradation in Soil and Aquatic Systems
Aerobic biodegradation is a primary mechanism for the dissipation of Mecoprop in soil and aquatic environments. service.gov.ukregulations.gov In topsoil, this degradation can be rapid, though the rate decreases significantly with increasing depth. service.gov.uk The presence of oxygen enhances the mineralization of mecoprop. nih.gov
Several studies have identified microbial communities capable of degrading Mecoprop acid. A synergistic community isolated from wheat root systems, consisting of two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus, was shown to use mecoprop as a sole carbon and energy source. nih.govasm.org Interestingly, none of these species could degrade mecoprop individually, highlighting the importance of microbial interactions. nih.govasm.org Another consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, isolated from topsoil, also demonstrated the ability to degrade mecoprop. oup.com Initially, only the consortium could break down the herbicide, but after a prolonged period, A. denitrificans was able to utilize it alone. oup.com In some cases, Parvibaculum strains have been implicated in the degradation of mecoprop in landfill leachate. researchgate.net The degradation of mecoprop in soil has been linked to an increase in bacteria harboring class III tfdA genes. researchgate.net
Interactive Data Table: Microbial Species Involved in Mecoprop Acid Degradation
| Microbial Species | Environment | Key Findings |
| Pseudomonas sp. (two species), Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus | Wheat root systems | Synergistic community required for degradation. nih.govasm.org |
| Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis | Topsoil | Consortium degrades (R)-(+)-isomer; A. denitrificans can adapt to degrade it alone. oup.com |
| Sphingomonas herbicidovorans MH | Not specified | Degrades both (R)- and (S)-mecoprop enantiomers. asm.org |
| Parvibaculum sp. | Landfill leachate | Involved in mecoprop degradation. researchgate.net |
The initial step in the microbial degradation of phenoxyalkanoic acids like mecoprop often involves an α-ketoglutarate-dependent dioxygenase enzyme. researchgate.net In Sphingomonas herbicidovorans MH, two distinct α-ketoglutarate-dependent dioxygenases are responsible for the degradation of the (R)- and (S)-enantiomers of mecoprop. asm.org These enzymes catalyze the oxidative cleavage of the ether bond, resulting in the formation of 4-chloro-2-methylphenol (B52076) and pyruvate. asm.org The reaction requires ferrous ions and produces succinate (B1194679) from α-ketoglutarate. asm.org The involvement of class III tfdA genes, which encode for these dioxygenases, has been observed to increase during mecoprop degradation in soil. researchgate.net The degradation of the resulting 4-chloro-2-methylphenol is the subsequent step in the pathway. asm.org
Factors Modulating Biodegradation Rates
The biodegradation of mecoprop, the active form resulting from the hydrolysis of the ester, is influenced by several key environmental factors.
Substrate Concentration: The concentration of mecoprop in the soil can affect its degradation kinetics. Some studies have shown that at soil concentrations below approximately 10 mg/kg, the breakdown of mecoprop follows first-order kinetics without a lag period. geoscienceworld.org Conversely, at higher concentrations, an increased degradation rate has been observed after an initial lag phase. geoscienceworld.org However, other research has indicated a faster initial degradation and a shorter half-life at lower concentrations (0.2 mg/kg) compared to higher concentrations (2 mg/kg). geoscienceworld.org
Microbial Activity: The presence of specific microbial communities is fundamental to the biodegradation of mecoprop. nih.gov Degradation is often rapid in the shallow, aerobic layers of soil where microbial populations are abundant. service.gov.uk The rate of degradation can be enhanced by the presence of a synergistic microbial community, which can significantly shorten the lag phase before degradation begins. nih.gov The number of tfdA related genes, which are involved in the degradation of phenoxyalkanoic acid herbicides, has been shown to be associated with the degradation of mecoprop. researchgate.net
Soil Depth: Biodegradation rates of mecoprop are highly dependent on soil depth. Degradation is generally rapid in the topsoil but decreases significantly with increasing depth. geoscienceworld.orgservice.gov.uk One study found that the half-life of mecoprop-p (B95672) was about 12 days in soil from less than 30 cm deep, but increased to over 84 days at a depth of 70–80 cm. researchgate.net There is often little to no degradation observed in the subsoil and deeper subsurface rock formations. geoscienceworld.orgservice.gov.uk
Oxygen Availability: Oxygen is a critical factor, with aerobic conditions greatly favoring the biodegradation of mecoprop. service.gov.uksourcetotap.eu Degradation is often significantly reduced or absent in anaerobic (oxygen-deprived) environments. geoscienceworld.orgservice.gov.uk Studies have demonstrated mecoprop degradation in numerous aerobic aquifers, while no degradation was detected in anaerobic aquifers. service.gov.uk
Anaerobic Degradation Characteristics and Conditions
Under anaerobic conditions, the degradation of mecoprop is generally considered to be negligible or very slow. geoscienceworld.orgservice.gov.ukcanada.ca This recalcitrance in the absence of oxygen means that where mecoprop has been disposed of in environments like landfills, it is often among the most persistent organic compounds in the chemically reducing leachate plumes. geoscienceworld.org However, some studies suggest that under specific anaerobic conditions, some degradation may occur. For instance, the presence of nitrate (B79036) as an alternative terminal electron acceptor has been reported to affect the rate of mecoprop degradation under anaerobic conditions. researchgate.net
Formation, Persistence, and Environmental Significance of Degradation Metabolites (e.g., 4-CMP)
The primary degradation pathway for mecoprop involves the cleavage of the ether linkage, leading to the formation of metabolites. researchgate.net A key metabolite is 4-chloro-2-methylphenol (4-CMP), also known as p-chloro-o-cresol. researchgate.net
4-CMP can also be present as an impurity in mecoprop herbicide formulations. service.gov.uk Its formation can occur within 7 to 14 days after the application of the parent compound, with its concentration in the soil potentially reaching up to 8% of the initial mecoprop concentration. researchgate.net
From an environmental standpoint, 4-CMP is considered to be toxic, particularly to aquatic organisms. oecd.orgontosight.ai It is also corrosive and can cause skin and eye irritation upon prolonged exposure. ontosight.ai However, it is considered to be readily biodegradable and has a low potential for bioaccumulation. oecd.org Due to its weaker polarity compared to the parent mecoprop acid, 4-CMP is more strongly adsorbed in soil, and its degradation rate is reported to be similar to or higher than that of mecoprop. researchgate.net
Mobility and Distribution within Environmental Compartments
The movement and distribution of this compound and its subsequent acid form are largely governed by sorption and desorption processes in soil and other geological materials.
Sorption and Desorption Dynamics in Geologic and Edaphic Matrices
Sorption, which includes both adsorption (surface binding) and absorption (diffusion into a material), is a key process that retards the movement of mecoprop in the subsurface. service.gov.uk
The extent of sorption is often quantified using the organic carbon-water (B12546825) partition coefficient (Koc), which relates the distribution of the chemical between organic carbon in the soil and the soil water. service.gov.uk For mecoprop, reported Koc values typically range from 20 to 167 mL/g. illinois.eduwiley.com The Freundlich adsorption coefficient (Kfoc) is also used, with reported ranges for mecoprop-P between 12 and 167 mL g⁻¹. herts.ac.uk
Several factors influence these coefficients:
Organic Carbon Content: Sorption of mecoprop generally increases with higher soil organic matter content. sourcetotap.euresearchgate.netorst.edu
pH: As a weak carboxylic acid, mecoprop sorption is negatively correlated with soil pH; adsorption is higher at lower pH levels. wiley.comherts.ac.ukresearchgate.net
Soil Composition: The presence of iron oxides can also contribute to sorption. service.gov.uk
The chemical form of mecoprop significantly impacts its sorption potential. The ester form, this compound, is more hydrophobic than the acid form. service.gov.uk This greater hydrophobicity leads to a higher sorption potential for the ester compared to the acid. service.gov.ukresearchgate.net
However, the ester is rapidly hydrolyzed to the acid form in the soil environment. service.gov.uksourcetotap.eu Studies on the related herbicide 2,4-D have shown that its ethylhexyl ester has a higher sorption coefficient than the acid form. researchgate.net It is expected that this compound would exhibit a much higher Koc/Kfoc than the acid form of mecoprop. herts.ac.uk Once hydrolysis occurs, the resulting mecoprop acid is weakly sorbed and therefore more mobile in soil and groundwater. service.gov.uk
Table of Adsorption Coefficients for Mecoprop
| Parameter | Value Range | Influencing Factors | Source |
|---|---|---|---|
| Koc (Mecoprop acid) | 0 - 60 ml/g (best estimate range) | Organic carbon content, pH | service.gov.uk |
| Koc (Mecoprop acid) | 20 - 167 mL/g | Soil properties | wiley.com |
| Kfoc (Mecoprop-P acid) | 12 - 167 mL g⁻¹ | Soil properties | herts.ac.uk |
| Koc (Mecoprop ester vs. acid) | Ester form has higher sorption potential | Hydrophobicity of the ester | service.gov.ukherts.ac.uk |
Leaching Potential and Transport Mechanisms to Groundwater
This compound itself is expected to have a much higher soil organic carbon-water partitioning coefficient (Koc) than its acid form, mecoprop. herts.ac.uk However, the ester is often formulated as a salt, which is highly water-soluble and therefore more prone to leaching. geoscienceworld.org The potential for mecoprop and its derivatives to contaminate groundwater is a significant concern, as evidenced by its detection in groundwater sources. service.gov.ukcdms.netepa.govepa.gov
The use of chemicals like this compound in areas with permeable soils, especially where the water table is shallow, may lead to groundwater contamination. cdms.netepa.govepa.gov The Groundwater Ubiquity Score (GUS) leaching potential index for a related compound, mecoprop-P etexyl, is calculated to be 1.07, indicating low leachability. herts.ac.uk However, once mecoprop enters the subsurface, it can be persistent. geoscienceworld.org Studies have shown that mecoprop degradation in groundwater and aquifer samples can be highly variable, with some studies reporting no degradation over extended periods. geoscienceworld.orgservice.gov.uk The mobility of mecoprop is enhanced by its weak sorption to soil particles. geoscienceworld.org
Runoff and Lateral Transport to Surface Water Bodies
Runoff from treated areas poses a significant risk to adjacent aquatic ecosystems. cdms.netepa.gov The application of products containing mecoprop esters should be avoided when rainfall is forecasted within 48 hours to minimize runoff. cdms.net
A notable source of mecoprop in urban runoff is the use of root-resistant bitumen sheets on roofs, which contain mecoprop esters as a protective agent. nih.govmdpi.com Hydrolysis of the ester releases mecoprop, which can then be transported into storm drains and surface waters. nih.govresearchgate.net Research has shown that the concentration of mecoprop in runoff from roofs can be substantial, with the loading into receiving water bodies from this source being comparable in magnitude to that from agricultural applications. nih.gov The amount of mecoprop leached from these building materials is influenced by the specific ester used, with ethylhexyl esters showing less susceptibility to hydrolysis compared to other ester forms. researchgate.net
Volatilization and Atmospheric Transport Phenomena
The movement of this compound into the atmosphere is governed by its volatility. While considered to have low volatility, drift can still be a concern, especially when applied directly to plants. herts.ac.uk The vapor pressure of a pesticide is a key indicator of its potential for atmospheric transport. copernicus.orgresearchgate.net
Desorption Processes from Atmospheric Particulates
Once in the atmosphere, pesticides can exist as vapors or in association with suspended particles. mdpi.com High-volume air sampling studies have investigated the desorption of various herbicides from atmospheric particulates. mdpi.com These studies indicate that the extent of desorption is related to the compound's vapor pressure. mdpi.com For ester-based herbicides, the proportion desorbed from fortified soil on filters during high-volume air sampling varied. mdpi.com While specific data for this compound's desorption from atmospheric particulates is not detailed in the provided results, the behavior of similar ester herbicides suggests that this process is a factor in its atmospheric fate. mdpi.com
Influence of Vapor Pressure and Polarity on Atmospheric Partitioning
The partitioning of this compound between the vapor and particulate phases in the atmosphere is heavily influenced by its vapor pressure and polarity. herts.ac.ukmdpi.com The vapor pressure of Mecoprop-P at 20°C is 0.24 mPa, classifying it as having low volatility. herts.ac.uk Another related compound, 2,4-D 2-ethylhexyl ester, has a vapor pressure of 3.59X10-4 mm Hg and is expected to exist solely as a vapor in the ambient atmosphere. nih.gov
The polarity of the molecule also plays a role. Less polar compounds tend to have higher vapor pressures and are more likely to be found in the vapor phase. mdpi.com The ester form of phenoxy acid herbicides, like this compound, is generally less polar than the acid form. mdpi.com Research on various herbicide esters has shown a direct correlation between vapor pressure and the proportion of the compound that desorbs from particulates into the vapor phase. mdpi.com
Table 1: Physicochemical Properties Influencing Environmental Transport
| Property | Value | Interpretation | Source |
|---|---|---|---|
| GUS Leaching Potential Index (Mecoprop-P etexyl) | 1.07 | Low leachability | herts.ac.uk |
| Vapor Pressure (Mecoprop-P at 20°C) | 0.24 mPa | Low volatility | herts.ac.uk |
| Vapor Pressure (2,4-D 2-ethylhexyl ester) | 3.59X10-4 mm Hg | Expected to exist as vapor | nih.gov |
Ecotoxicological Investigations of Mecoprop 2 Ethylhexyl Ester and Its Environmental Transformations
Ecotoxicological Effects on Aquatic Ecosystems
Classified as very toxic to aquatic life, with long-lasting effects, Mecoprop-2-ethylhexyl ester poses a significant risk to aquatic ecosystems. nih.govwhelehangardening.ie Its environmental fate and toxicity are influenced by its chemical properties, including its low water solubility. ontosight.ai
Impact on Aquatic Microorganisms and Algal Species
The impact of this compound on aquatic microorganisms and algae is a critical aspect of its ecotoxicological profile. While specific data for the 2-ethylhexyl ester of mecoprop (B166265) is limited, studies on similar compounds and mixtures provide some insights. A mixture of auxin-type herbicides, including mecoprop, was found to have a stimulatory effect on the primary productivity of algae in a nutrient-rich freshwater environment. core.ac.uk Conversely, in studies with the structurally similar MCPA-2-ethylhexyl ester, the EC50 values for freshwater algae were reported to be higher than its water solubility, suggesting that its direct toxicity to algae may not be environmentally relevant under typical exposure scenarios. publications.gc.ca For Mecoprop (ISO), a 96-hour EC50 of 103 mg/L for algae has been reported. lgcstandards.com
Interactive Data Table: Toxicity of Mecoprop and related compounds to Algae
| Compound | Species | Endpoint | Value (mg/L) | Reference |
| Mecoprop (ISO) | Algae | 96-hour EC50 | 103 | lgcstandards.com |
| MCPA-2-ethylhexyl ester | Freshwater algae | EC50 | > Water solubility | publications.gc.ca |
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
This compound is recognized as being harmful to aquatic invertebrates. whelehangardening.ie Products containing this active ingredient carry warnings of its toxicity to this group of organisms. epa.gov An unpublished study by Huntingdon Research Centre Ltd. investigated the acute toxicity of Mecoprop-p (B95672) to Daphnia magna. epa.gov Furthermore, a safety data sheet for a product containing this compound reported a 72-hour EC50 of 417.8 mg/L for Daphnia. thdstatic.com The GHS classification for Mecoprop-P 2-ethylhexyl ester includes a warning for being very toxic to aquatic life with long-lasting effects. nih.gov
Interactive Data Table: Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Value (mg/L) | Reference |
| Daphnia sp. | 72-hour EC50 | 417.8 | thdstatic.com |
Effects on Fish Species and Associated Risk Assessments
The toxicity of this compound to fish has been evaluated in various studies. It is generally considered to be virtually non-toxic to fish species. orst.edu The acute 96-hour LC50 for temperate freshwater fish for Mecoprop-P etexyl (an alternative name for Mecoprop-P 2-ethylhexyl ester) is reported to be greater than 1.54 mg/L. herts.ac.uk Despite its relatively low direct toxicity to fish, product labels for herbicides containing this ester warn that the pesticide is toxic to fish. epa.gov Risk assessments take into account not only the direct toxicity but also the potential for bioaccumulation and other indirect effects.
Interactive Data Table: Toxicity of Mecoprop-P 2-ethylhexyl ester to Fish
| Species | Endpoint | Value (mg/L) | Reference |
| Temperate Freshwater Fish | 96-hour LC50 | > 1.54 | herts.ac.uk |
Elucidation of Ecotoxicological Mechanisms in Non-Human Aquatic Organisms
The primary herbicidal mechanism of this compound is as a synthetic auxin. herts.ac.ukcymitquimica.com It mimics natural plant growth hormones, leading to uncontrolled and disorganized growth in susceptible broad-leaved plants, which ultimately results in their death. ontosight.aipublications.gc.cacymitquimica.com In aquatic environments, this mechanism is primarily relevant to aquatic plants and algae.
In soil and water, mecoprop esters are hydrolyzed to the parent mecoprop acid. service.gov.uk While the ester form is more lipophilic, enhancing its uptake, the acid is the herbicidally active component. publications.gc.cacymitquimica.com The toxicity to other non-target aquatic organisms, such as invertebrates and fish, is not due to this hormonal mimicry but rather to other, less specific toxicological pathways. For instance, in mammals, high doses of mecoprop have been shown to cause kidney damage. orst.edu While direct extrapolation to aquatic organisms is not always appropriate, it suggests that the compound can affect physiological processes beyond plant growth regulation.
Ecotoxicological Effects on Terrestrial Ecosystems
In the terrestrial environment, the impact of this compound is primarily a concern for soil health and the organisms within it.
Impact on Soil Microbial Communities and Ecological Processes
The application of herbicides can temporarily disrupt soil microbial populations. Studies on herbicides with similar modes of action have shown initial adverse effects on the populations of bacteria, fungi, and actinomycetes, followed by a period of recovery. ijcmas.com The population of these microorganisms often returns to initial levels or even surpasses them after a period of adaptation. ijcmas.com
Specifically for mecoprop, research has shown that at very high concentrations (10,000 µg/kg), it can stimulate the growth of specific microbial degraders in the soil. researchgate.net Biodegradation is a key process in the attenuation of mecoprop in the subsurface. service.gov.uk The initial and crucial step in the breakdown of this compound in the soil is chemical hydrolysis, which converts the ester into the more mobile mecoprop acid. service.gov.uk Following this, microbial degradation becomes the primary pathway for its further breakdown. service.gov.uk The persistence of mecoprop's residual activity in the soil is estimated to be around two months. orst.edu
Effects on Non-Target Terrestrial Flora
This compound, a selective herbicide, poses a significant risk to non-target terrestrial plants. As a synthetic auxin, it is designed to mimic plant growth hormones, leading to uncontrolled growth and ultimately death in susceptible broadleaf plants. nih.gov Its lipophilic nature enhances its ability to penetrate plant tissues, increasing its efficacy but also its potential for off-target effects. nih.gov
Regulatory assessments by the U.S. Environmental Protection Agency (EPA) have highlighted these risks. In the Reregistration Eligibility Decision (RED) for Mecoprop-p (MCPP-p), the agency's ecological risk assessment found that the highest risk quotient (RQ) estimates for non-target terrestrial plants exceeded the level of concern (LOC). epa.gov This was true even when considering spray drift alone at the highest typical application rate of 0.78 lbs of acid equivalent (ae) MCPP-p per acre. epa.gov The assessment utilized data from Tier II studies on the effects of MCPP-p dimethylamine (B145610) salt (DMAS) on the seedling emergence of non-target plants. epa.gov
Potential for Ecological Risks to Non-Target Terrestrial Fauna
The ecological risks of this compound extend to non-target terrestrial fauna, with regulatory bodies identifying potential hazards for various animal groups.
Birds: The EPA's assessment for MCPP-p identified both acute and chronic risks to avian species. epa.gov Exceedances of the Levels of Concern (LOC) were noted for both granular and spray application scenarios, even at typical application rates. epa.gov A review by the Thurston County Health Department for the related compound MCPA 2-ethylhexyl ester also rated the risk to birds consuming treated short grass as high, exceeding the EPA's LOC. amazonaws.com
Mammals: The EPA's Reregistration Eligibility Decision (RED) for MCPP-p provided chronic dose-based Risk Quotients (RQs) for mammals of different sizes, indicating that the LOC is exceeded for small and medium-sized mammals that feed on short grass and broadleaf plants/small insects in treated areas. epa.gov
Table 1: Chronic Dose-based Risk Quotients (RQs) for Mammals from MCPP-p Spray Applications
| Food Source | Body Weight | Estimated Environmental Concentration (EEC) (mg/kg) | Risk Quotient (RQ) |
|---|---|---|---|
| Short grass | 15 g | 277.01 | 2.33 |
| 35 g | 191.45 | 1.99 | |
| 1,000 g | 44.39 | 1.07 | |
| Tall grass | 15 g | 126.96 | 1.07 |
| 35 g | 87.75 | 0.91 | |
| 1,000 g | 107.69 | 0.49 | |
| Broadleaf plants/small insects | 15 g | 155.82 | 1.31 |
| 35 g | 107.69 | 1.12 | |
| 1,000 g | 24.97 | 0.60 |
Source: Adapted from EPA Reregistration Eligibility Decision for Mecoprop-p (MCPP-p), 2007. epa.gov Note: A Risk Quotient (RQ) > 1.0 indicates an exceedance of the Level of Concern (LOC).
Terrestrial Invertebrates: A peer review by the European Food Safety Authority (EFSA) for mecoprop-P concluded a low risk to earthworms and other soil macroorganisms for all representative uses. nih.gov For non-target arthropods, the risk was generally considered low, although a data gap was identified for one species. nih.gov However, some studies on phenoxy herbicides have shown detrimental effects on various insects, including lady beetles and bees, through direct contact. nih.gov
Bioaccumulation Potential in Environmental Biota
Bioconcentration Factors (BCF) and Tissue Distribution in Non-Human Organisms
The potential for this compound to bioaccumulate in organisms is a key consideration in its environmental risk assessment. The lipophilic nature of the ester form suggests a tendency to partition into the fatty tissues of organisms. nih.gov
Information regarding the specific tissue distribution of this compound in non-human organisms is limited in publicly available literature. However, for phenoxy herbicides in general, there is evidence of rapid hydrolysis of the ester to the acid form upon assimilation by organisms. regulations.gov This transformation would influence the subsequent distribution and elimination of the compound within the organism.
Environmental Persistence and Long-Term Ecological Implications
The environmental persistence of this compound and its transformation products is a critical factor in determining its long-term ecological impact. In soil, the ester is expected to degrade to its acid form, mecoprop-P. Laboratory studies on Mecoprop-P etexyl (an alternative name for the 2-ethylhexyl ester) have shown a dissipation time (DT50) ranging from 0.35 to 12.9 days in soil. herts.ac.uk The parent acid, mecoprop-P, has been found to have a very low to moderate persistence in soil, with a DT90 (the time for 90% of the substance to dissipate) of 20 to 33 days. nih.gov
Despite this relatively rapid degradation, the widespread and continuous use of phenoxy herbicides can lead to their detection in various environmental compartments. The chemical structure of some herbicides can degrade slowly in nature, leading to accumulation in soil and water. researchgate.net Furthermore, Mecoprop-P 2-ethylhexyl ester is classified as very toxic to aquatic life with long-lasting effects, indicating that even at low concentrations, it can pose a long-term risk to aquatic ecosystems. nih.gov
The long-term ecological implications of repeated herbicide use include potential shifts in plant community composition, which can have cascading effects on herbivores and other organisms within the ecosystem. nih.gov While herbicides can reduce competition for resources, they can also have unintended consequences, such as altering the nutritional quality of plants, which may in turn affect insect populations. nih.gov The use of herbicides in forestry, for example, is considered a factor in long-term ecosystem sustainability and water quality. scionresearch.com
Advanced Analytical Methodologies for Environmental Monitoring and Research
Extraction and Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate the target analytes from interfering matrix components. The choice of technique depends heavily on the physicochemical properties of the analyte and the nature of the environmental sample.
The analysis of Mecoprop-2-ethylhexyl ester in solid matrices like soil and sediment often involves a hydrolysis step to convert the ester to its parent acid, mecoprop-p (B95672), which is then extracted and quantified. epa.gov
A validated residue analysis method for phenoxy acids and their esters in soil involves an initial hydrolysis stage. epa.gov Soil samples are mixed with a sodium hydroxide (B78521) solution and heated overnight (at least 16 hours) at 85°C. epa.gov This process cleaves the ester bond, converting this compound into mecoprop (B166265) acid. epa.gov After cooling, the mixture is acidified with sulphuric acid. epa.gov This is followed by a cleanup procedure using various sorbents like anhydrous magnesium sulphate, graphitized carbon black, and aluminium oxide to remove matrix interferences before instrumental analysis. epa.gov
Microwave-assisted solvent extraction (MASE) has also been developed for extracting phenoxyalkanoic acid herbicides from soil. researchgate.net This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. MASE parameters such as temperature, time, and the composition of the extraction solvent are optimized to maximize analyte recovery. researchgate.net
For other solid matrices, such as polymer bitumen roofing membranes where this compound is used as a root-penetration inhibitor, a simpler extraction can be employed. irbnet.de In one study, material samples were punched from the membranes and the analytes were extracted by stirring in toluene (B28343) at room temperature for 1 to 3 hours. irbnet.de
A common modern approach for a wide range of pesticide residues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. acs.orgacs.org A modified QuEChERS procedure incorporating an alkaline hydrolysis step has been developed for the simultaneous determination of acidic pesticides and their esters. acs.orgacs.org In this method, sodium hydroxide is added to the sample along with acetonitrile (B52724) for simultaneous extraction and hydrolysis, which is often enhanced by shaking in a heated water bath. acs.org This approach allows for the comprehensive analysis of residues that include the ester form. acs.org
Table 1: Comparison of Extraction Techniques for Solid Matrices
| Technique | Key Steps | Target Form | Reference |
|---|---|---|---|
| Alkaline Hydrolysis & Extraction | Overnight heating with NaOH; acidification; cleanup with sorbents. | Mecoprop-p (from ester) | epa.gov |
| Microwave-Assisted Solvent Extraction (MASE) | Extraction with aqueous methanolic mixture under microwave heating. | Phenoxyalkanoic acids | researchgate.net |
| Solvent Extraction (Bitumen) | Stirring in toluene at room temperature. | This compound | irbnet.de |
| QuEChERS with Hydrolysis | Simultaneous extraction (acetonitrile) and hydrolysis (NaOH) in a heated water bath. | Mecoprop-p (from ester) | acs.orgacs.org |
For water matrices, analytical methods often involve a pre-concentration step to achieve the necessary low detection limits. US EPA Method 8321A describes a procedure for analyzing wastewater, groundwater, and soil/sediment matrices using high-performance liquid chromatography. nih.gov A validated method for surface water involves hydrolysis followed by acidification and extraction, similar to the process for soil samples. epa.gov Solid-phase extraction (SPE) is a widely used technique for isolating and pre-concentrating phenoxyalkanoic acid herbicides from water samples, with various sorbents like C18 being employed. fao.orgresearchgate.net
The analysis of this compound in the atmosphere presents unique challenges due to its potential presence in both vapor and particulate-associated phases. mdpi.com High-volume air sampling is a standard method for collection. mdpi.com This technique involves aspirating a large volume of air through a glass fiber filter (GFF) to capture particulate-bound pesticides, followed by a sorbent material like polyurethane foam (PUF) to trap the vapor phase. mdpi.com A key consideration is the potential for the analyte to be stripped from the filter during sampling. Studies have shown that a small percentage (around 5%) of this compound can be desorbed from fortified soil on the filters during a 7-day sampling period, highlighting the importance of analyzing both the filter and the sorbent trap. mdpi.com
Methods for Soil, Sediment, and Solid Matrices
Chromatographic Separation and Spectrometric Detection Methods
Following extraction and cleanup, chromatographic techniques are employed to separate the analyte of interest from other compounds in the extract. This separation is coupled with a detector, typically a mass spectrometer, for sensitive and selective identification and quantification.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of this compound, typically after its conversion to mecoprop acid. epa.gov The use of LC-MS/MS provides high selectivity and sensitivity, allowing for reliable detection at trace levels. epa.gov
A validated method for the determination of the hydrolyzed ester uses a C18 monolithic column with a mobile phase gradient of water and methanol, both containing formic acid. epa.gov Detection is achieved using an electrospray ionization (ESI) source in negative mode, monitoring specific ion transitions for quantification and confirmation. epa.gov The QuEChERS-based methods also rely on LC-MS/MS for the final determination. acs.orgacs.org EPA Method 8321A specifies HPLC coupled with either thermospray-mass spectrometry or a UV detector for the analysis of the ester in various environmental matrices. nih.gov
Table 2: Example HPLC-MS/MS Conditions for Mecoprop-p Analysis (Post-Hydrolysis)
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) | epa.gov |
| Mobile Phase A | Water with 0.1% formic acid | epa.gov |
| Mobile Phase B | Methanol with 0.1% formic acid | epa.gov |
| Gradient | 55:45 (A:B) -> 25:75 -> 5:95 -> 55:45 | epa.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | epa.gov |
| Injection Volume | 40 µL | epa.gov |
| Retention Time | ~4.4 minutes | epa.gov |
Gas Chromatography (GC) coupled with a mass spectrometric detector (MSD) is another established technique for the analysis of this compound. publications.gc.ca Unlike HPLC, GC can be used to analyze the intact ester directly without prior hydrolysis. irbnet.de
A study analyzing the ester in polymer bitumen membranes used a liquid injection GC-MS method for direct quantification. irbnet.de More commonly for residue analysis of the parent acids, a derivatization step is required to make the polar acids volatile enough for GC analysis. fao.org This often involves methylation using reagents like methanol/sulphuric acid to convert the acid to its methyl ester before injection into the GC-MS system. fao.org
High-Performance Liquid Chromatography (HPLC) with Coupled Detection Systems (e.g., Thermospray-Mass Spectrometry, Ultraviolet Detection)
Method Validation and Performance Parameters in Environmental Analysis
To ensure that analytical results are reliable and fit for purpose, the methods used must be thoroughly validated. Validation assesses several key performance parameters, including linearity, specificity, accuracy (as recovery), precision, and the limits of detection (LOD) and quantification (LOQ).
For the analysis of Mecoprop-p (as the hydrolyzed ester) in soil, a validated LC-MS/MS method established a limit of quantitation (LOQ) of 0.01 mg/kg. epa.gov The calculated limit of detection (LOD) for Mecoprop-p in clay soil ranged from 0.000222 to 0.000334 mg/kg. epa.gov The accuracy of such methods is determined through recovery experiments, where samples are fortified with a known amount of the analyte. Acceptable mean recoveries for phenoxy acid herbicides in food crops are generally in the range of 70% to 120%. researchgate.neteurl-pesticides.eu Precision, which measures the closeness of repeated measurements, is typically expressed as the relative standard deviation (RSD), with values often found to be between 3% and 14%. researchgate.net The linearity of the calibration curve and the specificity of the method, ensuring no significant interference from the matrix, are also critical validation parameters. epa.gov
Table 3: Method Validation and Performance Data for Mecoprop Analysis
| Parameter | Matrix | Value | Analytical Technique | Reference |
|---|---|---|---|---|
| Limit of Quantitation (LOQ) | Soil | 0.01 mg/kg | LC-MS/MS | epa.gov |
| Limit of Detection (LOD) | Soil (Clay) | 0.000222-0.000334 mg/kg | LC-MS/MS | epa.gov |
| Mean Recovery | Food Crops | 70% - 95% | LC-MS/MS | researchgate.net |
| Precision (RSD%) | Food Crops | 3% - 14% | LC-MS/MS | researchgate.net |
| Determination Threshold (as ester) | Bitumen Extract | < 1 µg/L | GC-MS | irbnet.de |
Determination of Limit of Quantification (LOQ) and Limit of Detection (LOD) in Complex Samples
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values are highly dependent on the sample matrix and the analytical methodology employed.
In a validated method for soil analysis using LC-MS/MS, the LOQ for Mecoprop-p and its 2-ethylhexyl ester was established at 0.01 mg/kg. epa.gov The calculated LODs for the ester in clay-type soil varied slightly between the initial method validation and the independent laboratory validation (ILV), with ranges reported as 0.000222-0.000334 mg/kg and 0.000139-0.000212 mg/kg, respectively. epa.gov In another study focusing on polymer bitumen membranes, a combined extraction and analysis procedure using gas chromatography-mass spectrometry (GC-MS) for the ester achieved determination thresholds below 1 µg/L in the extract. irbnet.de This corresponds to an area-specific content of 0.1 g/m² of the ester. irbnet.de
General environmental screening of groundwater in England using LC-MS has found that while quantification limits for many pesticides can be as low as 0.001 µg/L, the limit for mecoprop is sometimes higher. nerc.ac.uk This highlights the matrix- and compound-specific nature of detection capabilities.
Table 1: LOD and LOQ for Mecoprop-p-2-ethylhexyl Ester in Various Matrices This table is interactive. You can sort and filter the data by clicking on the column headers.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Soil (Clay) | LC-MS/MS | 0.000222 - 0.000334 mg/kg | 0.01 mg/kg | epa.gov |
| Soil (Sandy Loam) | LC-MS/MS | 0.000139 - 0.000212 mg/kg | 0.01 mg/kg | epa.gov |
| Polymer Bitumen Membrane Extract | GC-MS | < 1 µg/L | 0.1 g/m² (area-specific) | irbnet.de |
Assessment of Analytical Recoveries and Reproducibility Across Various Matrices
Analytical recovery and reproducibility are key indicators of a method's accuracy and ruggedness. Recovery assesses the efficiency of the extraction process, while reproducibility measures the consistency of results between different runs or laboratories.
For the analysis of phenoxy acids and their esters in soil, an independent laboratory validation (ILV) of method CEMAS CAM-0004/003 revealed potential issues with reproducibility. epa.gov The review noted that the "one-sided nature of multiple unacceptable results for this method...indicated that this method may not be very rugged or analytically reproducible." epa.gov This suggests that while the method may perform well under specific conditions, its performance can vary significantly, impacting the reliability of the data.
In contrast, a method developed for the parent compound, mecoprop, in kidney tissue using LC-MS/MS demonstrated high and consistent recoveries. researchgate.net In that study, control samples fortified at 1 and 5 mg/kg showed mean recoveries ranging from 82% to 93%, with relative standard deviations between 3.2% and 19%. researchgate.net While the matrix is biological, the successful validation of the core analytical technique for the parent acid is relevant. Furthermore, the validation of an analytical procedure for MCPP esters in polymer bitumen roofing materials included the determination of recovery as a key parameter, indicating its importance in method development. irbnet.de
Table 2: Example of Analytical Recoveries for Mecoprop (Parent Acid) This table is interactive. You can sort and filter the data by clicking on the column headers.
| Matrix | Analyte | Fortification Level | Mean Recovery | Relative Standard Deviation (RSD) | Source |
|---|---|---|---|---|---|
| Kidney Tissue | Mecoprop | 1 mg/kg | 82 - 93% | 3.2 - 19% | researchgate.net |
Specificity and Mitigation of Matrix Interferences in Environmental Samples
Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample. In complex environmental matrices, co-extracted compounds can interfere with the analysis, a phenomenon known as the matrix effect. These effects, particularly ion suppression in LC-MS, can lead to inaccurate quantification. eurl-pesticides.eu
Complex matrices, such as leek, can cause high ion suppression for over 50% of pesticides, whereas simpler matrices like tomato show minimal interference. eurl-pesticides.eu For this compound analysis in soil, matrix interferences have been shown to be a significant issue. epa.gov In one validation study, the method's specificity was deemed unacceptable because interferences were measured at approximately 20-21% of the Limit of Quantification (LOQ). epa.gov
To mitigate these challenges, analytical methods employ several strategies. One primary approach is the hydrolysis of the ester to its parent acid (Mecoprop-p). epa.gov The analysis then targets the unique mass transitions of the acid, which can provide a cleaner signal than the intact ester. epa.gov Advanced sample clean-up procedures are also crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common extraction technique, and modifications using materials like zirconium dioxide (ZrO2) can be applied to remove specific interfering compounds from complex extracts. eurl-pesticides.eu Matrix fingerprinting, using high-resolution mass spectrometry to map the natural compounds in a sample, can help in selecting the most effective clean-up strategy for a particular matrix. eurl-pesticides.eu
Development and Application of Novel Analytical Techniques for Trace Contaminants
The need to detect ever-lower concentrations of environmental contaminants drives the development of novel analytical techniques. While established methods like GC-MS and LC-MS/MS are powerful, research continues into new approaches with enhanced sensitivity, specificity, and potential for in-field application. irbnet.denerc.ac.uk
The analysis of emerging chemical pollutants is challenging due to the complex sample matrices and the trace levels (ng/L to µg/L) at which these compounds are often found. wrc.org.za This necessitates innovative solutions. One promising area of research is the development of novel fluorescent sensors. wrc.org.za For instance, quantum dots (QDs)—semiconductor nanocrystals like Cadmium Selenide/Zinc Sulfide (CdSe/ZnS)—are being investigated as sensing probes. wrc.org.za These QDs can be engineered to be water-soluble and highly fluorescent. wrc.org.za Their fluorescence can be quenched or enhanced in the presence of specific target analytes, allowing for sensitive detection. Although not yet specifically applied to this compound in published studies, the development of such sensor-based technologies represents a frontier in the rapid screening of trace contaminants in water, aiming to overcome the high cost and complexity of traditional chromatographic analyses. wrc.org.za
Molecular and Biochemical Research on Mecoprop Derived Compound Interactions
Target-Site Mechanisms and Auxin Mimicry in Susceptible Plants (referring to mecoprop (B166265) acid)
Mecoprop acid, like other auxinic herbicides, disrupts plant growth by overwhelming the natural auxin signaling pathways. xtbg.ac.cn This leads to a cascade of molecular and cellular events that ultimately result in the death of susceptible plants.
Interactions with Plant Hormone Receptors and Signal Transduction Pathways
The primary targets of auxinic herbicides are auxin receptors, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of proteins. nih.govfrontiersin.org These proteins are components of an E3 ubiquitin ligase complex. frontiersin.org When mecoprop acid binds to these receptors, it stabilizes the interaction between the receptor and co-receptor proteins known as Aux/IAA repressors. nih.govfrontiersin.org This binding event acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the proteasome. nih.govnih.gov
The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that control the expression of auxin-responsive genes. xtbg.ac.cnnih.gov The uncontrolled activation of these genes leads to a variety of physiological disruptions. xtbg.ac.cn Studies have shown that mecoprop exhibits binding affinity to TIR1/AFB receptors, although this can be lower compared to the natural auxin, indole-3-acetic acid (IAA). nih.gov Specifically, mecoprop has demonstrated higher binding to TIR1 and AtAFB2 receptors compared to other phenoxy-carboxylate herbicides like 2,4-D and MCPA. nih.gov
The signal transduction pathway initiated by mecoprop binding involves a complex interplay of hormone perception, receptor interaction, and downstream gene regulation, ultimately leading to the herbicidal effects. nih.govnumberanalytics.com
Molecular and Cellular Responses to Herbicidal Activity
The deregulation of auxin-responsive genes triggers a range of detrimental molecular and cellular responses in susceptible plants. One of the key effects is the overproduction of ethylene (B1197577) and abscisic acid, which contributes to senescence and cell death. xtbg.ac.cn
Furthermore, the herbicidal activity of mecoprop leads to excessive and uncontrolled cell division and elongation, resulting in abnormal growth patterns such as leaf and stem twisting, and tissue swelling. xtbg.ac.cnannualreviews.org This is a direct consequence of the persistent activation of auxin-responsive genes. At the cellular level, mecoprop has been shown to induce increased RNAse activity and changes in microsomal RNA. annualreviews.org The sustained overstimulation of nucleic acid and protein synthesis disrupts normal cellular function and development, ultimately leading to the death of the plant. annualreviews.org
Non-Target Site Resistance Mechanisms in Weed Biotypes (referring to mecoprop acid)
The evolution of herbicide resistance in weeds is a significant challenge in agriculture. ucdavis.edu For mecoprop and other auxinic herbicides, resistance is often conferred by non-target site mechanisms, which prevent the herbicide from reaching its target site in a toxic concentration. croplife.org.auresearchgate.net
Enhanced Herbicide Metabolism (e.g., Role of Cytochrome P450 Monooxygenases)
One of the primary mechanisms of non-target site resistance is the enhanced metabolism of the herbicide into non-toxic compounds. researchgate.netnih.gov Cytochrome P450 monooxygenases (P450s) play a crucial role in this process. researchgate.netawsjournal.org These enzymes can detoxify a wide range of herbicides, including mecoprop, often through hydroxylation reactions. researchgate.nethracglobal.comnih.gov
In resistant weed biotypes, such as certain populations of Stellaria media (chickweed) and Papaver rhoeas (corn poppy), increased P450 activity leads to the rapid degradation of mecoprop. nih.govfrontiersin.org This enhanced metabolism prevents the herbicide from accumulating to lethal levels at its target site. The involvement of P450s in mecoprop resistance is supported by studies showing that inhibitors of these enzymes, such as malathion, can reverse the resistance phenotype. nih.gov
Altered Herbicide Uptake, Translocation, and Sequestration within Plant Tissues
Another non-target site resistance mechanism involves modifications in the uptake, movement (translocation), and storage (sequestration) of the herbicide within the plant. nih.govagriculturejournals.cz Some resistant weed biotypes have been found to exhibit reduced translocation of auxinic herbicides from the treated leaves to other parts of the plant, including the meristematic tissues where the herbicide exerts its primary effect. frontiersin.org
For example, in resistant populations of Galeopsis tetrahit (hemp-nettle), a lower rate of MCPA (a related phenoxy herbicide) translocation was observed as a resistance mechanism. frontiersin.org In some cases, instead of reduced translocation, there is an increased movement of the herbicide to the roots, where it may be exuded into the soil. mdpi.com Sequestration of the herbicide into vacuoles can also contribute to resistance by isolating it from its target site in the cytoplasm and nucleus. mdpi.com Studies on Stellaria media have investigated the uptake, translocation, and metabolism of mecoprop in both sensitive and resistant biotypes, highlighting the importance of these processes in determining susceptibility. agriculturejournals.cz
Genetic Basis and Biochemical Characterization of Resistance Phenotypes
Non-target site resistance is often a complex trait, potentially involving multiple genes and mechanisms. nih.govmdpi.com The genetic basis of enhanced metabolism-based resistance frequently involves the upregulation of genes encoding detoxification enzymes like cytochrome P450s and glutathione (B108866) S-transferases. researchgate.netresearchgate.net In some weed species, resistance to auxinic herbicides has been linked to specific gene families. hracglobal.com
Biochemical characterization of resistant phenotypes often reveals increased enzymatic activity capable of metabolizing the herbicide. For instance, in a resistant biotype of Sinapis arvensis, resistance to a range of auxinic herbicides, including mecoprop, was suggested to be due to a modification of auxin receptors, which can be considered a form of target-site resistance, though non-target site mechanisms are more common for this herbicide class. hracglobal.com The inheritance of non-target site resistance can be complex, sometimes involving single genes, but more often being polygenic. mdpi.comresearchgate.net Understanding the genetic and biochemical basis of resistance is crucial for developing effective weed management strategies to combat the evolution of herbicide-resistant weeds. ucdavis.edu
Biotransformation and Detoxification Pathways in Environmental Microorganisms
The environmental fate of Mecoprop-2-ethylhexyl ester (MCPP-2-EHE) is intrinsically linked to the metabolic activities of soil and water microorganisms. These organisms, primarily bacteria and fungi, are the principal agents responsible for the biotransformation and ultimate detoxification of this xenobiotic compound. The degradation process is not typically carried out by a single species but often involves synergistic microbial communities where different members perform sequential steps in the metabolic pathway. nih.govnih.gov
The initial and critical step in the detoxification of MCPP-2-EHE is the hydrolysis of the ester bond. While direct microbial studies on MCPP-2-EHE are limited, the metabolic pathway is inferred from extensive research on other phenoxyalkanoic acid esters and the parent compound, mecoprop (MCPP). service.gov.uknih.gov Microbial enzymes, likely carboxylesterases, cleave the ester linkage, yielding two primary metabolites: mecoprop acid and 2-ethylhexanol. service.gov.uk This rapid hydrolysis is a prerequisite for the subsequent degradation of the herbicidally active portion of the molecule. nih.gov
Once mecoprop acid is formed, its degradation by soil microorganisms is well-documented. A diverse range of bacteria, including species of Sphingomonas, Stenotrophomonas, Pseudomonas, Alcaligenes, and Flavobacterium, have been shown to utilize mecoprop as a source of carbon and energy. nih.govnih.govasm.org The central mechanism for the breakdown of the mecoprop molecule involves the enzymatic cleavage of the ether bond.
This reaction is predominantly catalyzed by a specific class of enzymes known as α-ketoglutarate-dependent dioxygenases, which are often encoded by tfdA-like genes. nih.govresearchgate.netnih.gov These enzymes facilitate an oxidative attack on the ether linkage, resulting in the formation of 4-chloro-2-methylphenol (B52076) and pyruvate. nih.govresearchgate.net This step effectively detoxifies the compound by destroying its herbicidal structure. The breakdown of mecoprop is enantioselective, meaning different enzymes within the same microorganism can specifically target the (R) or (S) isomers of the molecule. For instance, Sphingomonas herbicidovorans MH possesses distinct α-ketoglutarate-dependent dioxygenases for the (R)- and (S)-enantiomers of mecoprop. asm.orgnih.gov
The resulting intermediate, 4-chloro-2-methylphenol, is further mineralized through subsequent enzymatic actions, leading to the opening of the aromatic ring and its complete conversion to carbon dioxide and water. service.gov.uk The other initial product, pyruvate, is a common metabolite that readily enters central metabolic pathways, such as the citric acid cycle, to be used for energy and cell growth. nih.govnih.gov The fate of the 2-ethylhexanol released during the initial hydrolysis step involves its oxidation by microbial alcohol dehydrogenases to 2-ethylhexanoic acid, which is then further metabolized.
Interactive Data Table: Key Microorganisms and Enzymes in Mecoprop Degradation
| Microorganism | Key Enzyme Class | Substrate(s) | Key Metabolite(s) |
| Sphingomonas herbicidovorans MH | α-ketoglutarate-dependent dioxygenase | (R)-mecoprop, (S)-mecoprop | 4-chloro-2-methylphenol, Pyruvate |
| Stenotrophomonas maltophilia PM | Not specified | Mecoprop (MCPP), MCPA, 2,4-D | Not specified |
| Pseudomonas spp. | Not specified | Mecoprop (in community) | Not specified |
| Alcaligenes spp. | Not specified | Mecoprop (in community) | Not specified |
| Flavobacterium spp. | Not specified | Mecoprop (in community) | Not specified |
Interactive Data Table: Biotransformation Steps of this compound
| Step | Transformation | Compound(s) Involved | Enzyme Class Implicated | Resulting Product(s) |
| 1 | Ester Hydrolysis | This compound | Carboxylesterase | Mecoprop acid, 2-ethylhexanol |
| 2 | Ether Cleavage | Mecoprop acid | α-ketoglutarate-dependent dioxygenase | 4-chloro-2-methylphenol, Pyruvate |
| 3 | Ring Fission | 4-chloro-2-methylphenol | Dioxygenases, Hydrolases | Aliphatic intermediates |
| 4 | Central Metabolism | Pyruvate | Dehydrogenases, etc. | CO2, H2O, Biomass |
Environmental Risk Assessment Methodologies and Regulatory Research Perspectives
Development and Application of Environmental Fate and Transport Models for Predictive Analysis
Predicting the environmental behavior of herbicides like mecoprop-2-ethylhexyl ester is crucial for assessing potential risks. To this end, various mathematical models have been developed to simulate the fate and transport of pesticides in the environment. Among the most prominent are the Pesticide Root Zone Model (PRZM) and the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) model.
These models are essential tools in regulatory risk assessments in both Canada and the United States. pesticiderisk.org They function as root zone models, simulating the movement and degradation of chemicals within the soil profile under various environmental conditions. pesticiderisk.orgusda.gov
GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): This model is particularly noted for its ability to examine the fate of chemicals in different soil types and under varying meteorological and hydrogeological conditions. usda.gov In a comparative study modeling the runoff of 2,4-D, a related herbicide, from turf, GLEAMS was found to perform somewhat better than PRZM. usda.gov
PRZM (Pesticide Root Zone Model): This model is widely used for predicting pesticide and nitrogen fate in the crop root and unsaturated soil zones. europa.eu PRZM can simulate the fate and transport of the parent compound and up to two of its degradation products. europa.eu It is often linked with other models, such as VADOFT (a one-dimensional finite-element code that solves for flow in the unsaturated zone), to provide a more comprehensive prediction of a chemical's movement towards groundwater. europa.eu
While these models are powerful predictive tools, their outputs are complex and require careful interpretation. The accuracy of their predictions is highly dependent on the quality of the input data, which includes chemical-specific properties, soil characteristics, and climatic data.
Research on Natural Attenuation Mechanisms in Subsurface and Aquatic Environments
Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes without human intervention. For mecoprop (B166265), the primary and most significant destructive natural attenuation mechanism in subsurface conditions is biodegradation. service.gov.ukgeoscienceworld.org
Research indicates that the biodegradation of mecoprop is commonly observed in topsoil. However, the rate of degradation decreases rapidly with increasing depth, particularly below one meter. service.gov.uk The potential for biodegradation also varies significantly between sites with typical agricultural application rates and those with point source pollution, such as landfills. service.gov.uk
In aquatic environments, biodegradation also plays a key role. Studies have shown that microorganisms originating from riverbed sediment are pivotal in the degradation of mecoprop. core.ac.uk One laboratory study demonstrated that in a system with river water and riverbed sediment, approximately 18-20% of mecoprop was removed by sorption, with the remainder being eliminated through a high rate of biodegradation over 14 days. core.ac.uk
However, the effectiveness of biodegradation is highly dependent on the presence of oxygen. While mecoprop can be degraded in aerobic aquifers, the process is less reliable and has not been observed under anaerobic conditions, such as those found in many landfill plumes. geoscienceworld.org This makes mecoprop a persistent organic compound in such environments. geoscienceworld.org Sorption to sediment is another attenuation process, but its effectiveness is related to the specific mineralogy and geochemistry of the sediment. geoscienceworld.org
Environmental Monitoring Studies of Occurrence and Concentration Levels
Detection and Quantification in Surface Water, Groundwater, and Landfill Leachates
Mecoprop is a frequently detected herbicide in various environmental compartments due to its widespread use in agriculture, horticulture, and domestic applications. service.gov.ukgeoscienceworld.org
Surface Water: In the United Kingdom, mecoprop is the second most common herbicide detected in surface waters. geoscienceworld.org Concentrations in surface drainage from fields with normal herbicide application are typically less than 100 µg/l. service.gov.uk A survey in Berlin, Germany, found that while other polar pesticides were present, the concentrations of mecoprop were consistently below 0.1 µg/L in surface water samples from rivers, lakes, and canals. researchgate.net
Groundwater: Mecoprop is the most frequently occurring herbicide detected in UK groundwater. geoscienceworld.org A review of UK Environment Agency data from 1998-2003 found mecoprop in 10.7% of the 980 boreholes sampled, with a maximum concentration of 62 µg/l. geoscienceworld.org In Denmark, elevated concentrations have been recorded in groundwater plumes down-gradient of landfills, with levels up to 600 µg/l at the Vejen landfill and up to 300 µg/l at the Sjoelund landfill. geoscienceworld.org
Landfill Leachates: Mecoprop is considered a key indicator of pollution from municipal solid waste landfills. service.gov.ukgeoscienceworld.org It was detected in 98% of UK landfill leachates sampled, with a mean concentration of 21.8 µg/l and a maximum of 140 µg/l. geoscienceworld.org In some cases, particularly at sites with historical disposal of large quantities of the herbicide, concentrations in leachate can be extremely high. For instance, at a landfill in Helpston, UK, mecoprop concentrations up to 432,000 µg/l have been observed in the leachate. service.gov.uk
Mecoprop Detection in Various Environmental Samples
| Environment | Location | Concentration Range | Reference |
|---|---|---|---|
| Surface Water | UK (Agricultural Drainage) | < 100 µg/l | service.gov.uk |
| Surface Water | Berlin, Germany | < 0.1 µg/L | researchgate.net |
| Groundwater | UK | Up to 62 µg/l | geoscienceworld.org |
| Groundwater | Vejen Landfill, Denmark | Up to 600 µg/l | geoscienceworld.org |
| Groundwater | Sjoelund Landfill, Denmark | Up to 300 µg/l | geoscienceworld.org |
| Landfill Leachate | UK | Up to 140 µg/l (Mean: 21.8 µg/l) | geoscienceworld.org |
| Landfill Leachate | Helpston, UK | Up to 432,000 µg/l | service.gov.uk |
Comparative Analysis of Measured Environmental Concentrations with Environmental Quality Standards (EQS)
Environmental Quality Standards (EQS) are set to protect water bodies from the adverse effects of chemical contaminants. For pesticides, the European Union has established a drinking water standard of 0.1 µg/l for individual compounds. service.gov.uk
Monitoring data frequently shows that mecoprop concentrations in both surface and groundwater can exceed this standard. In the UK, 1.6% of the 980 groundwater boreholes sampled between 1998 and 2003 had mecoprop concentrations above the 0.1 µg/l limit. geoscienceworld.org Similarly, in Ireland and the UK, mecoprop has been one of the most frequently detected herbicides in groundwater exceeding the EU drinking water quality standard, with concentrations reaching up to 7.96 mg/L (or 7960 µg/L). researchgate.net
In Canada, while surface water concentrations of mecoprop-P (B95672) are generally in the ng/L to low µg/L range, maximum concentrations of up to 103 µg/L have been reported. researchgate.net These findings highlight the ongoing challenge of managing mecoprop contamination to meet regulatory standards and protect water resources.
Research on the Environmental Significance of Isomeric Forms (e.g., Mecoprop vs. Mecoprop-P)
Mecoprop exists as a racemic mixture of two stereoisomers, the R-isomer and the S-isomer. service.gov.uk However, only the R-isomer, known as mecoprop-P, possesses herbicidal activity. service.gov.ukamazonaws.com This has led to the development and preferential use of mecoprop-P formulations, which contain an enriched amount of the active R-isomer (up to 95%). amazonaws.com
Regulatory bodies have recognized the shift towards mecoprop-P. The Department of the Environment in the UK recommended a gradual phasing out of mecoprop in favor of mecoprop-P. service.gov.uk The U.S. Environmental Protection Agency (EPA) has also assessed mecoprop-P, noting that in its salt forms, it rapidly dissociates to the acid form in the environment, making the assessment of the acid form relevant for the salt formulations as well. amazonaws.com
Research has generally shown that the toxicity of mecoprop and mecoprop-P is similar in subchronic and developmental studies in rats, although some variations in no-observed-adverse-effect levels (NOAELs) have been noted. epa.gov From a fate and transport standpoint, one study found no significant difference in the adsorption of the R- and S-isomers of mecoprop. service.gov.uk
The transition to mecoprop-P represents a refinement in herbicide technology aimed at improving efficacy while potentially reducing the environmental impact by eliminating the application of the non-herbicidal S-isomer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
